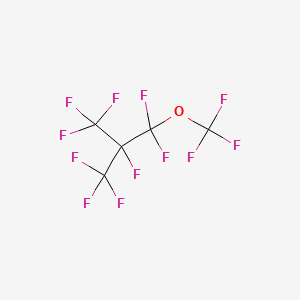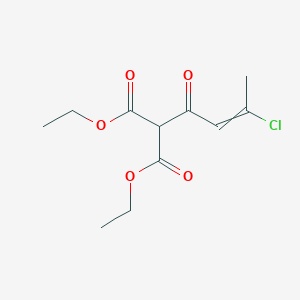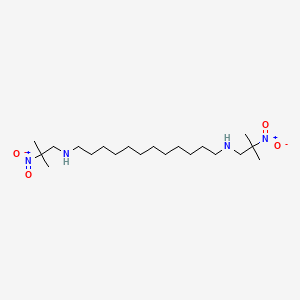
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is a synthetic organic compound characterized by its unique structure, which includes two nitropropyl groups attached to a dodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine typically involves the reaction of dodecane-1,12-diamine with 2-methyl-2-nitropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: Dodecane-1,12-diamine and 2-methyl-2-nitropropyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: The dodecane-1,12-diamine is dissolved in the solvent, and the base is added to the solution. The 2-methyl-2-nitropropyl chloride is then added dropwise, and the mixture is stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Aplicaciones Científicas De Investigación
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
- N,N’-Bis(2-methyl-2-nitropropyl)octamethylenediamine
Uniqueness
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.
Propiedades
Número CAS |
114136-90-2 |
|---|---|
Fórmula molecular |
C20H42N4O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,23(25)26)17-21-15-13-11-9-7-5-6-8-10-12-14-16-22-18-20(3,4)24(27)28/h21-22H,5-18H2,1-4H3 |
Clave InChI |
XMMODGGONLGJCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


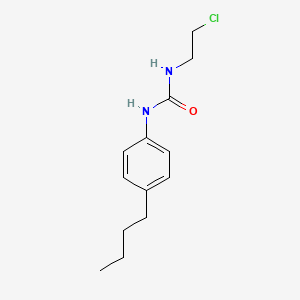
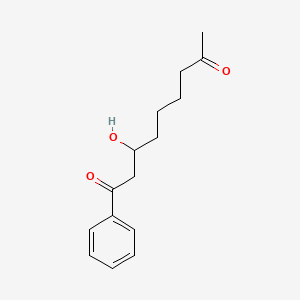
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
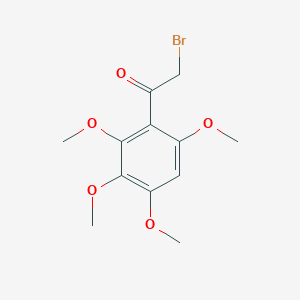


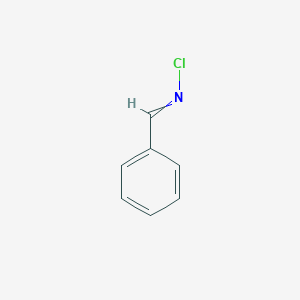

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

